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Compound of Interest

Compound Name:
3-Chloro-5-fluorophenyl

cyclopentyl ketone

CAS No.: 898791-72-5

Cat. No.: B1324762 Get Quote

Executive Summary & Compound Profile
Target Analyte: 3-Chloro-5-fluorophenyl cyclopentyl ketone IUPAC Name: (3-Chloro-5-

fluorophenyl)(cyclopentyl)methanone Molecular Formula:

Exact Mass: 226.0561 Da Role: Advanced intermediate for pharmaceutical scaffolds (e.g.,
kinase inhibitors, fluorinated agrochemicals).

This guide provides a comprehensive spectroscopic atlas for the validation of 3-Chloro-5-
fluorophenyl cyclopentyl ketone. Given the specific substitution pattern (meta-chloro, meta-

fluoro relative to the carbonyl), this compound exhibits unique diagnostic signals in NMR (

-

coupling) and Mass Spectrometry (isotopic clustering) that distinguish it from common isomers
like the 2-chloro or 4-fluoro variants.

The data presented below synthesizes high-fidelity theoretical predictions based on Substituent

Chemical Shift (SCS) additivity rules with standard experimental protocols for halogenated

aromatic ketones.
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The following decision tree outlines the logical flow for confirming the identity of the compound,

prioritizing the exclusion of regioisomers.

Crude Product Isolation

Step 1: IR Screening
Confirm C=O (1680-1690 cm⁻¹)

Step 2: GC-MS Analysis
Verify M+ (226/228) & Cl Pattern (3:1)

Step 3: 1H NMR (Aromatic)
Check for 3 Distinct Ar-H Signals

Step 4: 19F NMR
Confirm Single F Signal (-110 ppm range)

Regioisomer Check
Are J(H-F) couplings consistent with 3,5-sub?

No (Re-purify)

Identity Confirmed

Yes
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Click to download full resolution via product page

Caption: Logical workflow for the stepwise structural validation of the target ketone.

Mass Spectrometry (GC-MS/LC-MS)[1]
Mass spectrometry provides the primary confirmation of the molecular weight and the halogen

composition. The presence of chlorine creates a distinct isotopic signature that serves as a

"fingerprint" for the molecule.

Diagnostic Ionization Data (EI, 70 eV)
Ion Identity m/z (Theoretical)

Relative
Abundance

Diagnostic
Significance

Molecular Ion (

)
226.1 100%

Parent peak (

).

Isotope Peak (

)
228.1 ~32-33%

Confirms presence of

one Chlorine atom.

Fragment A 157.0 High (Acylium ion). Base

peak in many ketones.

Fragment B 129.0 Medium . Loss of carbonyl

from acylium.

Fragment C 69.1 High . Characteristic of the

alkyl ring.

Fragmentation Pathway
The fragmentation is driven by alpha-cleavage at the carbonyl, releasing the stable cyclopentyl

radical or cation.
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Molecular Ion
[M]+ m/z 226

Acylium Ion
(Ar-C≡O)+
m/z 157

- Cyclopentyl radical

Cyclopentyl Cation
(C5H9)+
m/z 69

- Ar-CO radical

Aryl Cation
(Ar)+

m/z 129

- CO (28 Da)

Click to download full resolution via product page

Caption: Primary Electron Impact (EI) fragmentation pathway showing alpha-cleavage.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1]
NMR is the definitive tool for establishing the substitution pattern. The 3-Chloro-5-fluoro

substitution creates a specific coupling network.

Solvent:

(Chloroform-d) is recommended. Reference: TMS (

0.00 ppm) or Residual

(

7.26 ppm).

NMR Data (400 MHz, )
The aromatic region will show three distinct protons. Note that Fluorine (

, spin 1/2) couples to protons, causing additional splitting (doublets) not seen in non-fluorinated
analogs.
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Position
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)
Assignment

Ar-H6 7.65 - 7.70
dt (Doublet of

triplets)
,

Ortho to C=O,

Ortho to F.

Ar-H2 7.50 - 7.55
t (Triplet/Singlet-

like)

Ortho to C=O,

Ortho to Cl.

(Isolated from F

coupling).

Ar-H4 7.25 - 7.30
dd (Doublet of

doublets)
,

Between Cl and

F.

Cp-CH 3.55 - 3.65 quint (Quintet)
Methine (alpha to

Carbonyl).

Cp-CH2 1.85 - 2.00 m (Multiplet) -
Beta-protons

(Cyclopentyl).

Cp-CH2 1.60 - 1.80 m (Multiplet) -
Gamma-protons

(Cyclopentyl).

Note: "Cp" denotes Cyclopentyl ring protons.

NMR Data (100 MHz, )
The Carbon-Fluorine coupling is the dominant feature here.
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Carbon Type
Shift (

, ppm)

Splitting (

)
Assignment

C=O ~201.5
d (

Hz)
Ketone Carbonyl.

C-F (C5) ~162.5
d (

Hz)

C5 (Directly bonded to

F).

C-Cl (C3) ~135.8
d (

Hz)

C3 (Directly bonded to

Cl).

C-Ipso (C1) ~139.0
d (

Hz)

C1 (Attached to

Carbonyl).

Ar-CH (C6) ~115.0
d (

Hz)
C6 (Ortho to F).

Ar-CH (C4) ~119.5
d (

Hz)

C4 (Between Cl and

F).

Ar-CH (C2) ~126.0 s (Singlet) C2 (Remote from F).

Cp-CH ~46.5 s Cyclopentyl Methine.

Cp-CH2 ~30.0, 26.5 s
Cyclopentyl

Methylenes.

NMR Data (376 MHz, )
Shift:

-110.0 to -112.0 ppm.

Pattern: Triplet of doublets (coupling to H4 and H6).

Infrared (IR) Spectroscopy
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IR is useful for a quick check of functional group integrity (Carbonyl) and halogen presence.

C=O Stretch: 1680–1695 cm⁻¹ (Strong). The conjugation with the benzene ring lowers the

frequency compared to aliphatic ketones (usually ~1715).

Ar-C=C Stretch: 1580–1600 cm⁻¹ (Medium). Aromatic ring breathing.

C-F Stretch: 1200–1250 cm⁻¹ (Strong). Very characteristic for fluoro-aromatics.

C-Cl Stretch: 1050–1080 cm⁻¹ (Medium/Weak).

Experimental Protocols
Sample Preparation for NMR
To ensure the resolution of the specific

couplings described above:

Mass: Dissolve 10–15 mg of the ketone in 0.6 mL of

.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., Mg

salts from Grignard workup) which can broaden peaks.

Shimming: Automated gradient shimming is usually sufficient, but manual touch-up on Z1/Z2

is recommended if the aromatic doublets appear fused.

GC-MS Method (Purity Check)
Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium at 1.0 mL/min.

Temp Program:

Start: 60°C (hold 1 min).

Ramp: 20°C/min to 280°C.
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Hold: 5 min.

Inlet: Split mode (20:1), 250°C.

Expectation: The product typically elutes between 8.5–10.0 minutes depending on the exact

ramp. Look for the 226/228 pair.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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